

The Versatile Scaffold: 4-(4-Bromophenyl)-1H-imidazole in Modern Drug Discovery

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Compound of Interest

Compound Name: **4-(4-Bromophenyl)-1H-imidazole**

Cat. No.: **B088425**

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A Technical Guide for Researchers and Drug Development Professionals

The heterocyclic compound **4-(4-Bromophenyl)-1H-imidazole** has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the reactive bromophenyl group and the versatile imidazole core, make it an attractive starting material for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the research applications of **4-(4-Bromophenyl)-1H-imidazole**, with a focus on its utility in the discovery of anticancer and antifungal drugs.

Core Applications in Medicinal Chemistry

Extensive research has demonstrated that derivatives of **4-(4-Bromophenyl)-1H-imidazole** exhibit a broad spectrum of pharmacological activities. The primary areas of investigation include:

- **Anticancer Activity:** A significant body of research focuses on the development of **4-(4-Bromophenyl)-1H-imidazole** derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.
- **Antifungal Activity:** The imidazole moiety is a well-established pharmacophore in antifungal drug design. Derivatives of **4-(4-Bromophenyl)-1H-imidazole** have been synthesized and

evaluated for their ability to inhibit the growth of pathogenic fungi, often by targeting key enzymes in the fungal cell membrane biosynthesis pathway.

- **Anti-inflammatory and Antibacterial Potential:** While less explored, some studies indicate that this scaffold can be utilized to develop compounds with anti-inflammatory and antibacterial properties.

The bromine atom on the phenyl ring serves as a convenient handle for synthetic modification, allowing for the introduction of various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize biological activity.

Data Presentation: Biological Activity of 4-(4-Bromophenyl)-1H-imidazole Derivatives

The following tables summarize the quantitative data on the biological activity of various derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of **4-(4-Bromophenyl)-1H-imidazole** Derivatives (IC50 values in μM)

Derivative	Cancer Cell Line	IC50 (μM)	Reference
(E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine	MCF-7 (Breast)	3.02	[1]
Imidazole-triazole hybrid 4k	MCF-7 (Breast)	0.38	[2]
Imidazole-triazole hybrid 4k	Caco-2 (Colon)	4.67	[2]
Imidazole-triazole hybrid 4k	HeLa (Cervical)	4.80	[2]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione	MCF-7 (Breast)	< 5	[3]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione	HCT-116 (Colon)	< 5	[3]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione	HepG2 (Liver)	< 5	[3]

1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine	NUGC-3 (Gastric)	0.05	[4]
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Table 2: Antifungal Activity of **4-(4-Bromophenyl)-1H-imidazole** Derivatives (MIC values in $\mu\text{g/mL}$)

Derivative	Fungal Strain	MIC ($\mu\text{g/mL}$)	Reference
Compound 31 (2,4-dienone motif)	Candida albicans (Fluconazole-resistant)	8	[5]
Compound 42 (2,4-dienone motif)	Candida albicans (Fluconazole-resistant)	8	[5]
Compound 31 (2,4-dienone motif)	Candida spp.	0.5 - 8	[5]
Compound 42 (2,4-dienone motif)	Candida spp.	2 - 32	[5]
Amide imidazole derivative B3	Candida albicans	8	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols for the synthesis and biological evaluation of **4-(4-Bromophenyl)-1H-imidazole** derivatives.

Protocol 1: General Synthesis of 2,4-Disubstituted-1H-imidazoles

This protocol describes a catalyst-free [3+2] cyclization reaction for the synthesis of 2,4-disubstituted-1H-imidazoles.

Materials:

- Vinyl azide precursor
- Amidine hydrochloride
- Solvent (e.g., Dichloroethane - DCE)
- Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- To a solution of the vinyl azide (1.0 equiv) in DCE, add the amidine hydrochloride (1.2 equiv) and DBU (2.4 equiv).
- Stir the reaction mixture at 80 °C for the time required for the reaction to complete (monitor by TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,4-disubstituted-1H-imidazole.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

- Human cancer cell lines
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

- 96-well microplates
- Test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[\[7\]](#)
- Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.[\[7\]](#)
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 3-4 hours at 37 °C.
- Remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

- Fungal strains (e.g., *Candida albicans*)

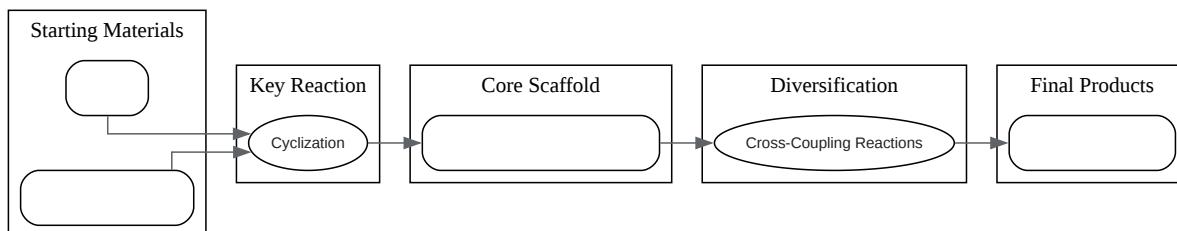
- Antifungal susceptibility testing medium (e.g., RPMI-1640)
- 96-well microplates
- Test compounds (dissolved in DMSO)
- Standard antifungal drug (e.g., Fluconazole)
- Inoculum of the fungal strain standardized to a specific concentration

Procedure:

- Prepare serial two-fold dilutions of the test compounds in the 96-well plates.
- Add the standardized fungal inoculum to each well.[8]
- Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
- Incubate the plates at 35 °C for 24-48 hours.[8]
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[8]

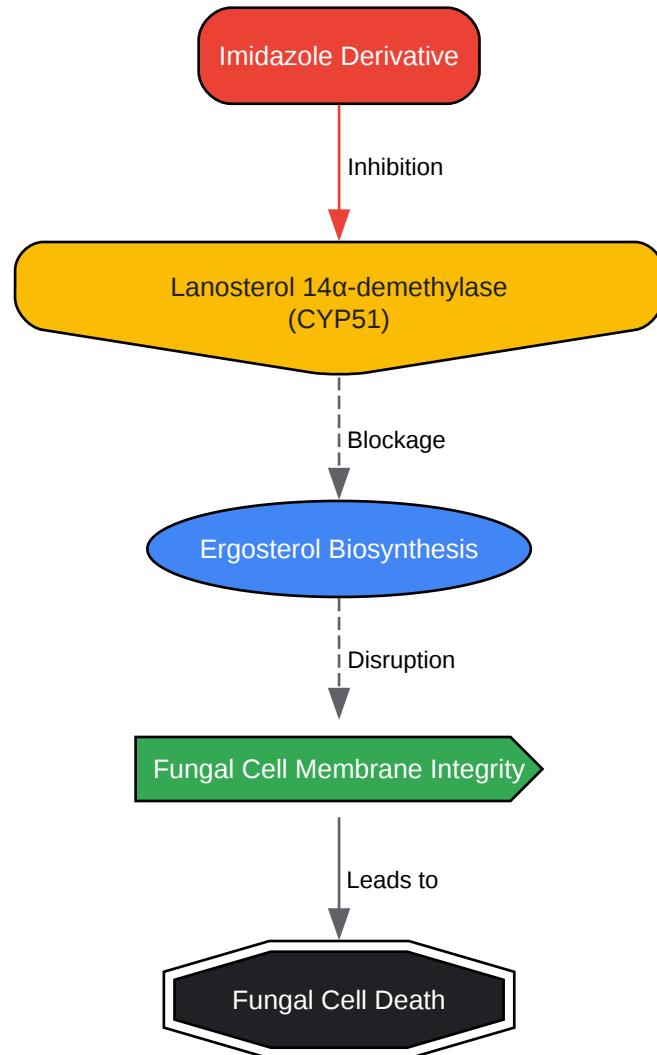
Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and mechanisms of action related to **4-(4-Bromophenyl)-1H-imidazole** and its derivatives.

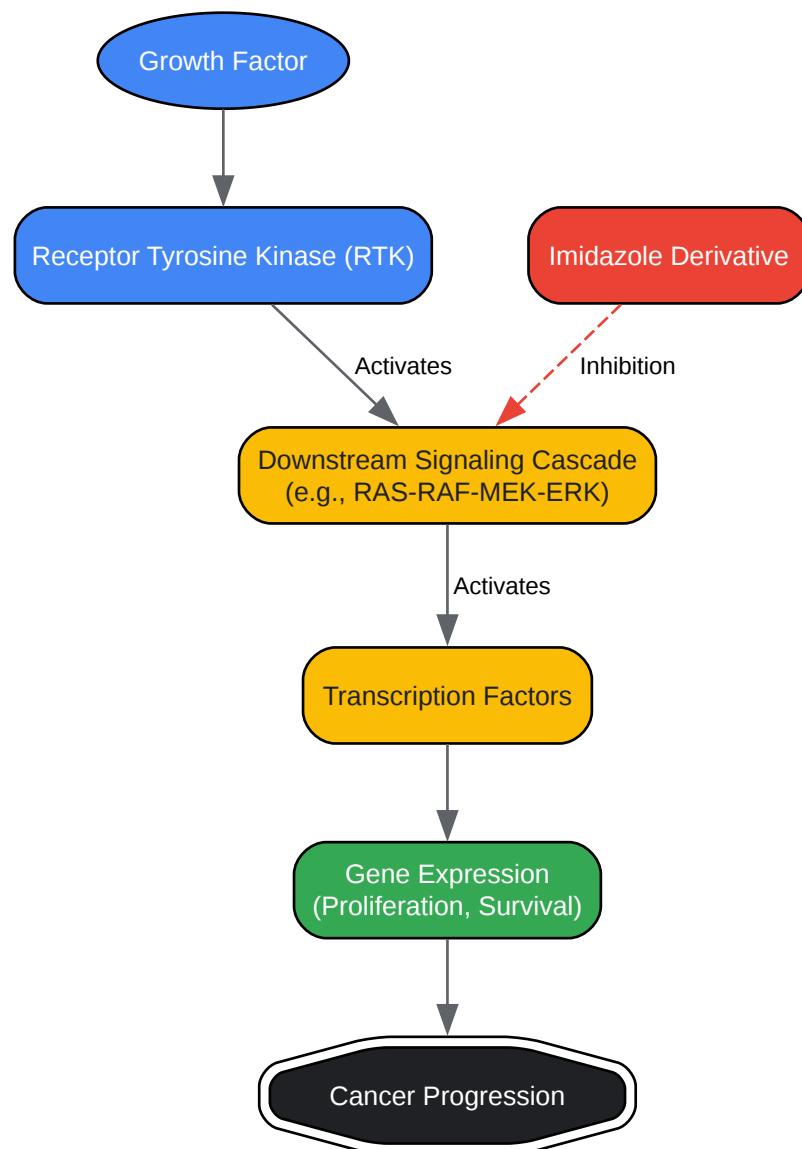


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General synthetic workflow for bioactive derivatives.

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Mechanism of action for antifungal imidazole derivatives.



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Hypothetical kinase signaling pathway inhibition.

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